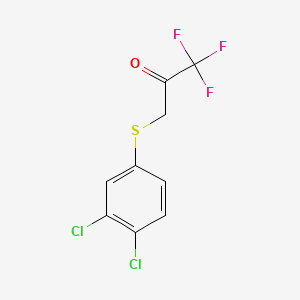
1,1'-Dipentyl-4,4'-bipyridin-1-ium dimethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Dipentyl-4,4’-bipyridin-1-ium dimethanesulfonate is a chemical compound known for its unique structural properties and potential applications in various fields. It belongs to the class of bipyridinium compounds, which are widely studied for their electrochemical properties and applications in molecular systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Dipentyl-4,4’-bipyridin-1-ium dimethanesulfonate typically involves the cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . The reaction is carried out in a mixture of ethanol and water, with the reaction mixture being heated to reflux and stirred vigorously for several days .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Dipentyl-4,4’-bipyridin-1-ium dimethanesulfonate undergoes various types of chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly involving the bipyridinium core.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing and reducing agents, as well as various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol and water .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation and reduction reactions result in different oxidation states of the bipyridinium core, while substitution reactions yield various substituted bipyridinium derivatives .
Wissenschaftliche Forschungsanwendungen
1,1’-Dipentyl-4,4’-bipyridin-1-ium dimethanesulfonate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,1’-Dipentyl-4,4’-bipyridin-1-ium dimethanesulfonate involves its ability to undergo reversible redox reactions. The bipyridinium core can accept and donate electrons, making it a versatile component in various molecular systems. The molecular targets and pathways involved include electron transfer processes and interactions with other redox-active species .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-Dipentyl-4,4’-bipyridinium dibromide
- 1,3-(4,4’-dipyridinium disulfonic acid)propane dimethanesulfonate
Uniqueness
1,1’-Dipentyl-4,4’-bipyridin-1-ium dimethanesulfonate is unique due to its specific structural arrangement and the presence of the dimethanesulfonate group. This gives it distinct electrochemical properties and makes it suitable for applications in advanced materials and molecular systems .
Eigenschaften
CAS-Nummer |
90449-48-2 |
|---|---|
Molekularformel |
C22H36N2O6S2 |
Molekulargewicht |
488.7 g/mol |
IUPAC-Name |
methanesulfonate;1-pentyl-4-(1-pentylpyridin-1-ium-4-yl)pyridin-1-ium |
InChI |
InChI=1S/C20H30N2.2CH4O3S/c1-3-5-7-13-21-15-9-19(10-16-21)20-11-17-22(18-12-20)14-8-6-4-2;2*1-5(2,3)4/h9-12,15-18H,3-8,13-14H2,1-2H3;2*1H3,(H,2,3,4)/q+2;;/p-2 |
InChI-Schlüssel |
BJXPZGHXTVBIDP-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCC.CS(=O)(=O)[O-].CS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,4-Dichlorophenyl)methoxy]aniline](/img/structure/B14359883.png)
![2,9-Dimethyl-1,2-dihydro-7H-[1,2,3]triazolo[4,5-f]quinolin-7-one](/img/structure/B14359889.png)

![3-{Methyl[2-(pyridin-2-yl)ethyl]amino}phenol](/img/structure/B14359897.png)


![1-[(4-Methylphenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B14359902.png)
![5-{[2-(Piperidin-1-yl)ethyl]amino}naphthalene-1-sulfonic acid](/img/structure/B14359903.png)
![N-butyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14359912.png)

![Methyl 4-chloro-2-[(chloroacetyl)(phenyl)amino]benzoate](/img/structure/B14359936.png)

silane](/img/structure/B14359953.png)
![2,4-Dibromo-3-(diethylamino)-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14359980.png)
